

Solubility of 2,6-Dichloro-4-fluorobenzaldehyde in organic solvents

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Compound of Interest

Compound Name: 2,6-Dichloro-4-fluorobenzaldehyde

Cat. No.: B1424262

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An In-depth Technical Guide to the Solubility of **2,6-Dichloro-4-fluorobenzaldehyde** in Organic Solvents

Introduction

2,6-Dichloro-4-fluorobenzaldehyde is a substituted aromatic aldehyde that serves as a pivotal intermediate in the synthesis of pharmaceuticals and other fine chemicals.^{[1][2]} Its molecular structure, featuring a reactive aldehyde group and a halogen-substituted phenyl ring, makes it a versatile building block. However, for researchers, scientists, and drug development professionals, optimizing its use in synthetic pathways, purification, and formulation hinges on a thorough understanding of its solubility characteristics.

Publicly available, quantitative solubility data for **2,6-Dichloro-4-fluorobenzaldehyde** in a broad range of organic solvents is notably scarce. This guide addresses this critical knowledge gap by synthesizing the theoretical principles governing its solubility, reviewing data from analogous compounds, and providing a robust, step-by-step experimental protocol for its quantitative determination. The methodologies outlined herein are designed to empower researchers to generate reliable, application-specific solubility data, thereby accelerating research and development.

Physicochemical Profile of 2,6-Dichloro-4-fluorobenzaldehyde

A compound's solubility is intrinsically linked to its physical and chemical properties. The key attributes of **2,6-Dichloro-4-fluorobenzaldehyde** are summarized below, providing the foundational context for predicting its behavior in various solvent systems.

Property	Value	Source(s)
IUPAC Name	2,6-dichloro-4-fluorobenzaldehyde	[3]
CAS Number	1182709-86-9	[3][4]
Molecular Formula	C ₇ H ₃ Cl ₂ FO	[1][3]
Molecular Weight	193.00 g/mol	[1][3]
Physical Form	Crystalline Solid	[1]
Melting Point	60 – 63 °C	[1]
Boiling Point	235.5 ± 35.0 °C (Predicted)	[1]
Structure		

Theoretical Foundations of Solubility

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction.[5] The solubility of **2,6-Dichloro-4-fluorobenzaldehyde** is dictated by the interplay of its structural features:

- **Polar Carbonyl Group:** The aldehyde (–CHO) group contains a polar carbon-oxygen double bond, which can participate in dipole-dipole interactions with polar solvent molecules.[6] This feature suggests favorable solubility in polar solvents.
- **Aromatic Ring:** The benzene ring is inherently nonpolar and will contribute favorably to interactions with nonpolar solvents through van der Waals forces.
- **Halogen Substituents:** The two chlorine atoms and one fluorine atom are highly electronegative, creating polar C-Cl and C-F bonds. These groups increase the molecule's overall polarity compared to unsubstituted benzaldehyde and can participate in dipole-dipole

interactions. Their presence also increases the molecular weight and size, which can influence solubility.

Based on this structure, **2,6-Dichloro-4-fluorobenzaldehyde** is expected to exhibit moderate to high solubility in a range of common polar aprotic (e.g., acetone, ethyl acetate, tetrahydrofuran) and polar protic (e.g., ethanol, methanol) organic solvents. Its solubility in nonpolar solvents (e.g., hexane, toluene) is expected to be lower. While it is predicted to be practically insoluble in water, the polar functional groups may impart slight aqueous solubility.^[1] For highly accurate predictions, thermodynamic models such as UNIFAC or those based on Hildebrand solubility parameters can be employed, though they require specific physicochemical data for the solute and solvent.^[7]

Review of Available and Analogous Solubility Data

As noted, specific quantitative solubility data for **2,6-Dichloro-4-fluorobenzaldehyde** is limited. The table below includes the predicted water solubility and qualitative data for structurally similar compounds to provide predictive context.

Compound	Solvent	Temperature	Solubility	Source(s)
2,6-Dichloro-4-fluorobenzaldehyde	Water	25 °C	0.025 g/L (Predicted)	[1]
2-Chloro-6-fluorobenzaldehyde	Chloroform	Room Temp.	Slightly Soluble	[8]
Ethyl Acetate	Room Temp.	Slightly Soluble	[8]	[9][10]
Water	Room Temp.	Insoluble	[8]	
4-Fluorobenzaldehyde	Ethanol, Ether, Acetone, Benzene	Not Specified	Soluble / Miscible	
Dimethyl Sulfoxide (DMSO)	Not Specified	100 mg/mL	[10]	[6][11]
General Aldehydes	Common Organic Solvents	Not Specified	Generally Soluble	

The data from analogs suggests that **2,6-Dichloro-4-fluorobenzaldehyde** will likely be soluble in common polar organic solvents. However, for process optimization and reliable results, direct experimental determination is essential.

Experimental Protocol for Quantitative Solubility Determination

The following section provides a detailed, self-validating protocol for the gravimetric determination of solubility. This method is reliable, straightforward, and requires standard laboratory equipment.[8]

Objective

To accurately determine the mass-based solubility (e.g., in g/100 g of solvent) of **2,6-Dichloro-4-fluorobenzaldehyde** in a selected organic solvent at a constant, specified temperature.

Materials and Equipment

- **2,6-Dichloro-4-fluorobenzaldehyde** (solute)
- Selected organic solvent
- Analytical balance (± 0.1 mg accuracy)
- Thermostatic shaker or water bath
- Screw-cap vials or sealed flasks
- Syringe filters (solvent-compatible, e.g., PTFE)
- Pre-weighed glass evaporating dishes or vials
- Drying oven or vacuum desiccator
- Calibrated pipettes or syringes

Step-by-Step Methodology

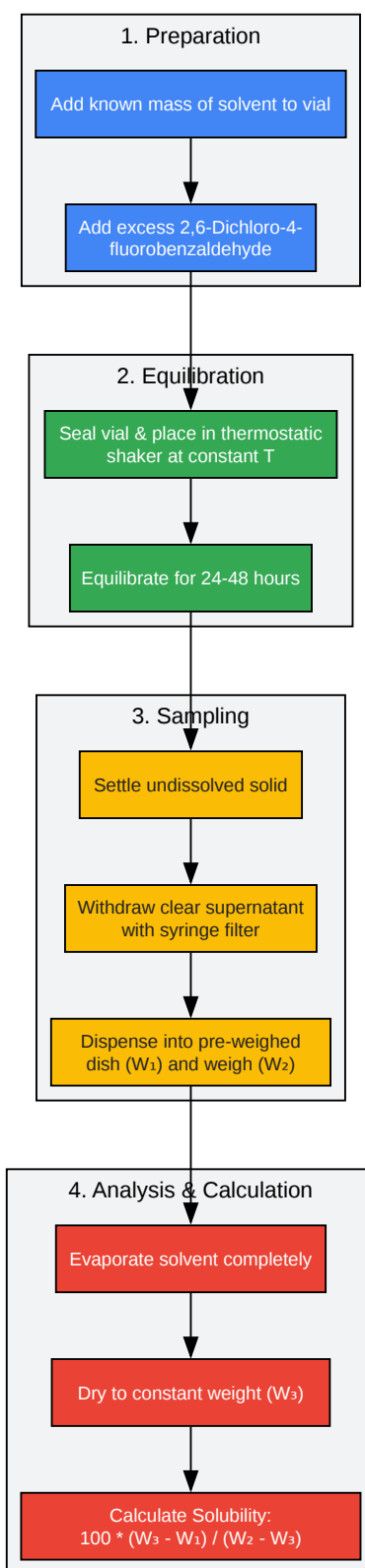
- Preparation of Saturated Solution:
 - Add a precisely weighed amount of the chosen organic solvent (e.g., 10.00 g) to a sealable vial.
 - Add an excess amount of **2,6-Dichloro-4-fluorobenzaldehyde** to the solvent. The presence of undissolved solid is critical to ensure the solution reaches saturation.
 - Causality: Using an excess of the solid solute guarantees that the solution is fully saturated at the given temperature, which is the definition of solubility.
- Equilibration:

- Securely seal the vial to prevent any solvent evaporation, which would artificially increase the calculated solubility.
- Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
- Allow the mixture to equilibrate for a minimum of 24 hours. A longer period (48-72 hours) may be necessary to ensure true thermodynamic equilibrium is reached.
- Causality: Constant temperature is crucial as solubility is temperature-dependent.^[10] Shaking ensures continuous mixing, accelerating the dissolution process and reaching equilibrium faster than static soaking.
- Phase Separation:
 - After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled.
 - Carefully withdraw a known volume or mass of the clear, supernatant (saturated) solution using a pre-warmed syringe fitted with a solvent-compatible filter.
 - Causality: Filtering the supernatant is a critical step to remove any suspended microcrystals, ensuring that only the dissolved solute is measured. Pre-warming the syringe prevents the solute from precipitating due to a temperature drop.
- Solvent Evaporation and Mass Determination:
 - Dispense the filtered saturated solution into a pre-weighed (W_1) evaporating dish. Immediately record the total weight of the dish and the solution (W_2).
 - Place the dish in a drying oven at a temperature well below the solute's melting point but sufficient to evaporate the solvent. Alternatively, use a vacuum desiccator.
 - Dry the dish until a constant weight is achieved. This means performing cycles of drying, cooling (in a desiccator to prevent moisture uptake), and weighing until two consecutive weighings are within ± 0.2 mg. Record the final constant weight (W_3).
 - Trustworthiness: Drying to a constant weight is a self-validating step that confirms the complete removal of the solvent, which is essential for an accurate measurement of the

dissolved solute's mass.

- Calculation of Solubility:
 - Mass of the solvent in the sample = $W_2 - W_3$
 - Mass of the dissolved solute = $W_3 - W_1$
 - Solubility (g/100 g solvent) = $[(\text{Mass of dissolved solute}) / (\text{Mass of solvent})] \times 100$

Visualization of Experimental Workflow



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Caption: Experimental Workflow for Gravimetric Solubility Determination.

Conclusion

2,6-Dichloro-4-fluorobenzaldehyde is a key synthetic intermediate whose effective use is dependent on a clear understanding of its solubility. While published quantitative data is sparse, an analysis of its molecular structure and data from related compounds suggests good solubility in polar organic solvents. This guide provides the theoretical framework and, most critically, a detailed and robust experimental protocol to empower researchers to determine precise solubility values in their solvents and conditions of interest. The generation of this fundamental data is a crucial step in optimizing reaction kinetics, developing efficient purification strategies, and designing stable formulations, ultimately enabling more effective and predictable chemical synthesis.

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